Panomifene

Catalog No.
S538601
CAS No.
77599-17-8
M.F
C25H24F3NO2
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panomifene

CAS Number

77599-17-8

Product Name

Panomifene

IUPAC Name

2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol

Molecular Formula

C25H24F3NO2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23+

InChI Key

MHXVDXXARZCVRK-WCWDXBQESA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO

Solubility

Soluble in DMSO, not in water

Synonyms

1,2-diphenyl-1(4-((2-hydroxyethylamino)ethoxy)phenyl)-3,3,3-trifluoro-1-propene, EGIS 5650, EGIS-5650, GYKI 13504, GYKI-13504, panomifene

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO

Description

The exact mass of the compound Panomifene is 427.1759 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Panomifene is a nonsteroidal selective estrogen receptor modulator, classified within the triphenylethylene group. It is also known by its developmental codes, GYKI 13504 and EGIS 5650. This compound exhibits unique properties that allow it to selectively bind to estrogen receptors, thereby influencing estrogenic activity in various tissues. Its structure consists of a triphenylethylene backbone, which is pivotal for its biological activity and selectivity.

During its synthesis and modification:

  • Friedel-Crafts Reaction: A key step involves the reaction of a brominated compound with an anizole, facilitating the formation of the core structure of Panomifene .
  • Stereoselective Eliminations: Acid-catalyzed dehydration reactions are employed to achieve highly stereoselective eliminations, crucial for obtaining the desired stereochemistry .
  • Carbometalation Reactions: A regio- and stereoselective carbometalation of fluoroalkylated internal alkynes is utilized in the synthesis process .

Panomifene demonstrates significant biological activity as a selective estrogen receptor modulator. It has been shown to exert antiestrogenic effects in certain tissues while potentially exhibiting estrogenic activity in others. This dual action makes it a candidate for therapeutic applications in conditions influenced by estrogen, such as breast cancer and osteoporosis. Its selectivity allows for targeted treatment with reduced side effects compared to traditional hormone therapies.

The synthesis of Panomifene can be achieved through various methods:

  • Stereocontrolled Approaches: Recent advancements have introduced stereocontrolled methods that do not require traditional catalysts, using water-activated reagents instead .
  • Total Synthesis via Carbometalation: A total synthesis method has been developed that employs organocopper reagents for carbometalation, allowing for precise control over the product's regio- and stereochemistry .
  • Acid-Catalyzed Reactions: The use of acid-catalyzed dehydration reactions has been instrumental in achieving the desired structural configurations .

Panomifene's primary applications lie in its potential use as a therapeutic agent in:

  • Breast Cancer Treatment: Due to its antiestrogenic properties, it may be beneficial in treating hormone-sensitive tumors.
  • Osteoporosis Management: Its selective action could help in maintaining bone density without the adverse effects associated with conventional estrogen therapies.
  • Research Tool: Panomifene serves as a valuable tool in studying estrogen receptor biology and the mechanisms underlying hormone action.

Studies on Panomifene have highlighted its interactions with various biological systems:

  • Estrogen Receptor Binding: Research indicates that Panomifene selectively binds to estrogen receptors, modulating their activity depending on the tissue context.
  • Comparative Studies with Other SERMs: Interaction studies often compare Panomifene's efficacy and selectivity against other selective estrogen receptor modulators, revealing its unique profile.

Several compounds share structural or functional similarities with Panomifene. Here are some notable examples:

Compound NameClassUnique Features
TamoxifenSelective Estrogen Receptor ModulatorWidely used in breast cancer therapy; mixed agonist/antagonist effects.
RaloxifeneSelective Estrogen Receptor ModulatorPrimarily used for osteoporosis; less potent as an antiestrogen compared to Panomifene.
ClomipheneSelective Estrogen Receptor ModulatorUsed for ovulation induction; exhibits both estrogenic and antiestrogenic properties.

Panomifene's uniqueness lies in its selective action across different tissues, potentially offering more targeted therapeutic benefits compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

427.17591349 g/mol

Monoisotopic Mass

427.17591349 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GCW5E728OC

Wikipedia

Panomifene

Dates

Modify: 2024-02-18
1: Konno T, Daitoh T, Noiri A, Chae J, Ishihara T, Yamanaka H. A highly regio- and stereoselective carbocupration of fluoroalkylated internal alkynes: a short total synthesis of the antiestrogenic drug panomifene. Org Lett. 2004 Mar 18;6(6):933-6. PubMed PMID: 15012068.
2: Liu X, Shimizu M, Hiyama T. A facile stereocontrolled approach to CF3-substituted triarylethenes: synthesis of panomifene. Angew Chem Int Ed Engl. 2004 Feb 6;43(7):879-82. PubMed PMID: 14767964.
3: Monostory K, Jemnitz K, Vereczkey L, Czira G. Species differences in metabolism of panomifene, an analogue of tamoxifen. Drug Metab Dispos. 1997 Dec;25(12):1370-8. PubMed PMID: 9394026.
4: Erdélyi-Tóth V, Gyergyay F, Számel I, Pap E, Kralovánszky J, Bojti E, Csörgo M, Drabant S, Klebovich I. Pharmacokinetics of panomifene in healthy volunteers at phase I/a study. Anticancer Drugs. 1997 Jul;8(6):603-9. PubMed PMID: 9300575.
5: Borvendég J, Hermann I, Csuka O. Antiestrogens, antiandrogens. Acta Physiol Hung. 1996;84(4):405-6. PubMed PMID: 9328614.
6: Számel I, Budai B, Gyergyay F, Erdélyi-Tóth V, Kralovánsky J, Drabant S, Csörgö M, Zsarnóczay P. [Endocrine effect of a new anti-estrogen compound (EGIS-5650, panomifene) in healthy volunteers: phase I/a study]. Orv Hetil. 1994 May 15;135(20):1077-81. Hungarian. PubMed PMID: 7519764.
7: Erdélyi-Tóth V, Pap E, Kralovánszky J, Bojti E, Klebovich I. Determination of panomifene in human plasma by high-performance liquid chromatography. J Chromatogr A. 1994 May 13;668(2):419-25. PubMed PMID: 8032491.
8: Borvendég J, Anheuer Z. Influence of GYKI-13504, a new antioestrogen, on the responsiveness of isolated uterus removed from oestradiol pretreated rats to PGF2 alpha. Exp Clin Endocrinol. 1985 Dec;86(3):368-70. PubMed PMID: 3867510.

Explore Compound Types